molecular formula C12H12N4O4 B14961269 N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

Cat. No.: B14961269
M. Wt: 276.25 g/mol
InChI Key: CCJIMVBIFNTPJM-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with acetic anhydride to introduce the acetylamino group. The final step involves the cyclization of the intermediate with a suitable reagent such as phosphorus oxychloride to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring is known to interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]sulfonyl-3’-N-demethylazithromycin
  • N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide

Uniqueness

N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and contributes to its unique reactivity and applications.

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C12H12N4O4/c1-7(17)13-10-11(16-20-15-10)14-12(18)8-3-5-9(19-2)6-4-8/h3-6H,1-2H3,(H,13,15,17)(H,14,16,18)

InChI Key

CCJIMVBIFNTPJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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